molecular formula C8H14O2 B8665419 2-Propyl-3-pentenoic acid

2-Propyl-3-pentenoic acid

Cat. No.: B8665419
M. Wt: 142.20 g/mol
InChI Key: WTMAHJABDOHPDJ-UHFFFAOYSA-N
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Description

It is characterized by a five-carbon backbone with a propyl group at position 2 and a double bond at position 3 (denoted as 3-ene). This compound is generated during VPA metabolism via ω-1 dehydrogenation, as part of hepatic cytochrome P450-mediated oxidation pathways .

Detection of 2-propyl-3-pentenoic acid in human urine is achieved through gas chromatography/mass spectrometry (GC/MS), with its trimethylsilyl (TMS) derivative producing a molecular ion at m/z 212 and a fragment at m/z 197 (M - 15) . However, its low urinary concentration often necessitates selective ion monitoring (SIM) rather than reliance on total ion current (TIC) chromatograms for identification .

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

2-propylpent-3-enoic acid

InChI

InChI=1S/C8H14O2/c1-3-5-7(6-4-2)8(9)10/h3,5,7H,4,6H2,1-2H3,(H,9,10)

InChI Key

WTMAHJABDOHPDJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C=CC)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

2-Propyl-3-pentenoic acid belongs to a family of unsaturated VPA metabolites, which includes positional isomers, stereoisomers, and doubly unsaturated analogs. Below is a systematic comparison:

Table 1: Structural and Analytical Comparison of VPA Metabolites

Compound Name Structure (Double Bond Position) Molecular Ion (m/z) Detection Method Urinary Concentration Metabolic Pathway (Arrow Ref.)
This compound 3-ene 212 (TMS derivative) GC/MS (SIM) Low Arrow 2
2-Propyl-2-pentenoic acid (Z) Z-2-ene 212 GC/MS (retention time) Moderate Arrow 3a
2-Propyl-2-pentenoic acid (E) E-2-ene 212 GC/MS (retention time) Moderate Arrow 3b
2-Propyl-4-pentenoic acid 4-ene 212 GC/MS (SIM) Trace Arrow 1
E-2-Propyl-2,4-pentadienoic acid E-2,4-diene 212 GC/MS (urease-treated) Very low Arrow 4

Key Findings:

Structural Differences: The position and geometry of double bonds influence metabolic pathways and detection. For example, this compound (3-ene) is formed via ω-1 oxidation, while 2-ene isomers (Z/E) arise from α-oxidation . Doubly unsaturated metabolites (e.g., E-2,4-diene) require additional dehydrogenation steps (arrows 4–6), increasing their structural complexity .

Detection Challenges: Co-elution Issues: Diene metabolites (e.g., E-2,4-diene) often co-elute with urea in urine samples, necessitating urease pretreatment for accurate identification . Sensitivity: this compound and 4-ene metabolites are present in trace-to-low concentrations, requiring SIM for reliable detection. In contrast, 2-ene isomers (Z/E) are more abundant but require differentiation via retention times .

Metabolic Relevance: this compound is a major mono-ene metabolite, implicated in VPA’s hepatotoxicity due to its reactive acyl-CoA intermediates .

Commercial Availability: this compound is commercially available (e.g., Hangzhou Dayangchem Co. Ltd.), facilitating pharmacological and toxicological studies . Other metabolites, particularly dienes, are less accessible due to synthesis challenges.

Preparation Methods

Phosphorus Ylide Intermediate

A key approach involves generating a phosphorus ylide from 2-bromo-valeric acid derivatives. For example, ethyl 2-bromo-2-propylpentanoate reacts with triphenylphosphine in dimethylformamide (DMF) to form a phosphonium salt, which is treated with a strong base (e.g., potassium hydroxide) to yield the ylide. This ylide undergoes condensation with propionaldehyde under Wittig conditions:

  • Conditions : Solvent-free or in ethers (dioxane, tetrahydrofuran) at 80°C under moderate pressure (3 × 10⁵ Pa).

  • Outcome : A mixture of ethyl 2-propyl-2-pentenoate (E/Z isomers) and ethyl 2-propyl-3-pentenoate forms, with the latter arising from positional isomerization.

Saponification and Isolation

The ester intermediates are hydrolyzed to acids using basic conditions:

  • Procedure : Ethyl 2-propyl-3-pentenoate is treated with NaOH in methanol for 5 days at room temperature, followed by acidification.

  • Yield : Near-quantitative conversion, yielding this compound as a minor component (20% of the mixture).

  • Purification : Fine distillation separates the 3-pentenoic acid isomer (boiling point 135–136°C at 15 mmHg).

Elimination Reactions from Halogenated Precursors

Dehydrohalogenation of α-bromo esters is a common route to α,β-unsaturated acids.

HBr Elimination with Tertiary Amines

Ethyl 2-bromo-2-propylpentanoate undergoes HBr elimination using cyclic tertiary amines (e.g., triethylenediamine) in acetonitrile:

  • Conditions : Reflux for 6–10 hours, yielding ethyl 2-propyl-2-pentenoate (E-isomer predominant) and ethyl 2-propyl-3-pentenoate as byproducts.

  • Mechanism : The amine abstracts β-hydrogen, leading to conjugate elimination. Steric effects favor 2-pentenoate formation, but trace 3-pentenoate arises via carbocation rearrangements.

  • Yield : 62% for the E-2-pentenoate, with 3-pentenoate comprising <5%.

Acid-Catalyzed Elimination

Alternative methods use concentrated HCl or H₂SO₄ to promote elimination:

  • Procedure : 2-Bromo-2-propylpentanoic acid is heated with HCl, forming this compound via allylic carbocation intermediates.

  • Challenges : Low regioselectivity and competing polymerization require careful temperature control (100–120°C).

Dehydration of Hydroxy Acid Precursors

Dehydration of 2-hydroxy-2-propylpentanoic acid offers a route to unsaturated acids.

Thermal Dehydration with Amines

Heating 2-hydroxy-2-propylpentanoic acid with N-methylpyrrolidine at 230–240°C induces dehydration:

  • Conditions : Reaction proceeds for 1 hour under nitrogen, yielding 2-propyl-2-pentenoic acid (50.7%) and this compound (10–15%).

  • Purification : Distillation at reduced pressure isolates the 3-pentenoic acid isomer.

Byproduct Isolation from Valproic Acid Metabolites

This compound is a known metabolite of valproic acid, formed via hepatic β-oxidation. Industrial-scale isolation involves:

  • Extraction : Acidified urine or plasma samples are extracted with n-hexane.

  • Chromatography : Reverse-phase HPLC separates 3-pentenoic acid from other metabolites.

Comparative Analysis of Methods

Method Starting Material Key Reagent Yield Purity
Wittig ReactionEthyl 2-bromo-2-propylpentanoatePropionaldehyde20%80–85%
HBr EliminationEthyl 2-bromo-2-propylpentanoateTriethylenediamine5–10%90–95%
Thermal Dehydration2-Hydroxy-2-propylpentanoic acidN-Methylpyrrolidine10–15%85–90%
Metabolite IsolationBiological samplesChromatography<1%>99%

Challenges and Optimization Strategies

  • Isomer Separation : Distillation and crystallization (e.g., using petroleum ether at –10°C) improve purity but reduce yields.

  • Regioselectivity : Steric hindrance in Wittig reactions favors 2-pentenoate; polar solvents slightly increase 3-pentenoate formation.

  • Scale-Up Issues : Elimination methods generate HBr gas, requiring specialized equipment .

Q & A

Q. What spectroscopic methods are recommended for confirming the structure and purity of 2-Propyl-3-pentenoic acid?

To confirm structure and purity, use:

  • IR spectroscopy : Characteristic C=O stretching (1700–1750 cm⁻¹) and C=C stretching (~1640 cm⁻¹) bands, validated against NIST reference spectra for structurally related unsaturated carboxylic acids .
  • NMR spectroscopy : ¹H NMR for vinyl proton splitting patterns (δ 5.0–6.0 ppm) and ¹³C NMR for carbonyl (δ 170–180 ppm) and alkene carbons (δ 120–130 ppm). Internal standards (e.g., TMS) ensure accuracy .
  • HPLC-UV : Monitor purity at λ ≈ 210 nm, achieving ≥98% purity as demonstrated for deuterated analogs .

Q. What safety protocols are critical when handling this compound?

  • Engineering controls : Use fume hoods to limit inhalation exposure .
  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Exposure monitoring : Implement personal air sampling to track airborne concentrations, adhering to OSHA’s Permissible Exposure Limits (PELs) for similar carboxylic acids (e.g., 10 mg/m³ TWA) .
  • Emergency measures : Provide eyewash stations and emergency showers. Contaminated clothing must be removed immediately and laundered separately .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental NMR data and computational predictions?

Methodological steps include:

Re-examine experimental conditions : Ensure solvent deuteration (e.g., DMSO-d6) and temperature control to minimize artifacts .

Computational validation : Perform DFT calculations with solvent models (e.g., PCM) to simulate chemical shifts. Compare with NIST reference data .

Dynamic NMR analysis : Conduct variable-temperature NMR to assess conformational equilibria (e.g., rotational barriers about the C=C bond).

Cross-validation : Confirm molecular integrity via high-resolution mass spectrometry (HRMS) .

Q. What experimental design principles are essential for studying acid-catalyzed reactions of this compound?

  • Variable control : Systematically vary catalyst concentration (e.g., H₂SO₄, 0.1–1.0 mol%) and temperature (40–100°C) to establish kinetic profiles .
  • Quench techniques : Halt reactions at timed intervals to capture intermediates (e.g., using liquid N₂).
  • Atmospheric effects : Compare reactions under inert (N₂) vs. ambient conditions to assess oxidation side products .
  • Analytical rigor : Use GC-MS for real-time product analysis and factorial design to optimize parameters .

Q. How can isotopic labeling strategies track metabolic pathways of this compound?

Synthesis of labeled analogs : Prepare deuterated derivatives (e.g., 2-(Propyl-3,3,3-d₃)pentanoic acid) under anhydrous, inert conditions (60–80°C) .

In vivo tracing : Administer labeled compound to model organisms; extract metabolites via solid-phase extraction (SPE).

LC-HRMS analysis : Use multiple reaction monitoring (MRM) to detect labeled metabolites. Correct for natural isotope abundance with tools like XCMS .

Q. How should researchers address contradictions between experimental IR data and literature values?

  • Baseline correction : Ensure spectra are baseline-subtracted to eliminate solvent or moisture interference.
  • Reference validation : Cross-check against NIST’s condensed-phase thermochemistry data for similar compounds .
  • Sample purity : Reassess via HPLC to exclude contaminants affecting spectral peaks .

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